Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane)

描述

Historical Context of Perfluorinated Dioxane Derivatives

The development of perfluorinated dioxane derivatives emerged from the broader evolution of fluoroorganic chemistry during the mid-20th century. Historical research conducted in 1974 documented the synthesis of perfluoro-1,4-dioxane and related compounds through direct fluorination methods, establishing the foundational synthetic approaches for this class of molecules. The synthesis of perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) was first reported as part of comprehensive studies investigating the formation of fluorinated heterocyclic compounds from hexafluoropropylene oxide precursors.

Patent literature from 2000 reveals that perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) can be obtained through the reaction of perfluoropyruvyl fluoride with hexafluoropropylene epoxide in the presence of alkali metal fluoride catalysts, particularly cesium fluoride, at temperatures maintained below 50 degrees Celsius. This synthetic pathway demonstrates the compound's formation as part of a systematic approach to developing fluorinated heterocyclic intermediates for specialized applications. The historical development of these compounds was driven by the need for chemically inert, thermally stable fluorinated solvents and intermediates that could withstand harsh industrial conditions while maintaining their molecular integrity.

Research conducted at various institutions has shown that perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) serves as a precursor for the synthesis of other fluorinated compounds, including fluorocarbon ether solvents formed through subsequent reactions with sulfur tetrafluoride. The historical significance of this compound extends beyond its individual properties to its role in advancing the understanding of perfluorinated heterocyclic chemistry and the development of synthetic methodologies for accessing complex fluorinated molecular architectures.

Structural Classification Within the Per- and Polyfluoroalkyl Substances Family

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) belongs to the extensive family of per- and polyfluoroalkyl substances, which are defined as synthetic organofluorine chemical compounds containing multiple fluorine atoms attached to an alkyl chain. According to the Organisation for Economic Co-operation and Development expanded terminology from 2021, per- and polyfluoroalkyl substances are defined as fluorinated substances containing at least one fully fluorinated methyl or methylene carbon atom without any hydrogen, chlorine, bromine, or iodine atoms attached to it.

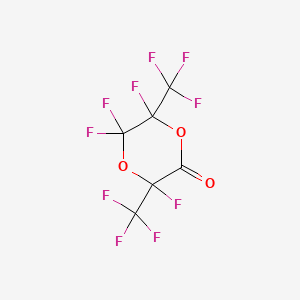

The structural characteristics of perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) place it within the specialized subset of perfluorinated heterocyclic compounds. The molecule features a six-membered dioxane ring system with complete fluorination of the methyl substituents and strategic placement of fluorine atoms throughout the ring structure. The compound's structural representation using Simplified Molecular Input Line Entry System notation is C1(=O)C(OC(C(O1)(C(F)(F)F)F)(F)F)(C(F)(F)F)F, which illustrates the complex arrangement of carbon, oxygen, and fluorine atoms within the heterocyclic framework.

Table 1: Structural Properties of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane)

The classification of this compound within the per- and polyfluoroalkyl substances family is further supported by its possession of perfluorinated methyl groups, specifically two trifluoromethyl substituents attached to the dioxane ring system. This structural feature aligns with the current definitions established by regulatory agencies and international organizations for identifying and categorizing per- and polyfluoroalkyl substances.

Unlike many linear per- and polyfluoroalkyl substances such as perfluorooctanoic acid or perfluorooctanesulfonic acid, perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) represents a cyclic perfluorinated system with incorporated heteroatoms. This structural distinction places it in a specialized category of per- and polyfluoroalkyl substances that exhibit unique chemical and physical properties compared to their linear counterparts, while still maintaining the characteristic stability and persistence associated with carbon-fluorine bonds.

Significance in Industrial and Environmental Chemistry

The significance of perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) in industrial chemistry stems from its role as a synthetic intermediate and its potential applications in specialized manufacturing processes. Historical patent documentation indicates that this compound serves as a precursor for the synthesis of fluorocarbon ether solvents, which are valued for their chemical inertness and thermal stability. The conversion of perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) to fluorocarbon solvents involves reaction with sulfur tetrafluoride, which transforms the carbonyl groups within the molecule to difluoromethylene groups, resulting in fully saturated fluorocarbon ether systems.

Research has demonstrated that the compound can be utilized in the textile industry as a solvent to enhance the production of performance textiles, leveraging its unique solvency properties and chemical stability. The ability of perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) to function effectively in harsh chemical environments makes it valuable for specialized industrial applications where conventional solvents would undergo degradation or chemical reaction.

The compound's significance extends to its role in advancing synthetic methodologies for fluorinated compounds. Studies have shown that perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) can undergo hydrolysis reactions to produce perfluorinated carboxylic acids, specifically perfluoro-2-methyl-3-oxa-5-oxohexanoic acid, which exhibits exceptional properties as a dispersing agent and surface tension reducer. This transformation pathway demonstrates the compound's versatility as a platform for accessing diverse fluorinated molecular architectures with tailored properties.

Table 2: Industrial Applications and Synthetic Transformations

From an environmental chemistry perspective, perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) represents an important case study for understanding the behavior of perfluorinated heterocyclic compounds in environmental systems. As a member of the per- and polyfluoroalkyl substances family, the compound shares the characteristic persistence associated with carbon-fluorine bonds, which are among the strongest bonds in organic chemistry. This chemical stability, while advantageous for industrial applications, raises considerations regarding environmental persistence and the need for specialized treatment technologies.

The compound's structural features, including its heterocyclic nature and specific substitution pattern, may influence its environmental fate and transport properties differently from linear per- and polyfluoroalkyl substances. Unlike simpler perfluorinated compounds that exhibit high water solubility and mobility in environmental systems, the structural complexity of perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) may result in distinct partitioning behaviors and environmental distribution patterns.

Contemporary research in environmental chemistry has emphasized the importance of understanding the full spectrum of per- and polyfluoroalkyl substances, including specialized compounds like perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane), to develop comprehensive strategies for environmental monitoring and remediation. The compound's significance in this context lies not only in its individual environmental behavior but also in its contribution to the broader understanding of how structural modifications within the per- and polyfluoroalkyl substances family influence environmental persistence, bioaccumulation potential, and the effectiveness of treatment technologies.

Structure

2D Structure

属性

IUPAC Name |

3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O3/c7-2(4(9,10)11)1(17)18-3(8,5(12,13)14)6(15,16)19-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRPQPNYDDMAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(OC(C(O1)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880210 | |

| Record name | Perfluoro-3,6-dimethyl-1,4-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7309-84-4 | |

| Record name | 3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7309-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxan-2-one, 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007309844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxan-2-one, 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-3,6-dimethyl-1,4-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Fluorinated Acid Fluoride

One notable method involves the reaction of perfluoropyruvic acid fluoride with hexafluoropropene oxide (HFPO) in the presence of a catalyst. The process can be summarized as follows:

Reagents : Perfluoropyruvic acid fluoride, hexafluoropropene oxide, and tris(dimethylamino)difluorophosphorane as a catalyst.

Conditions : The reaction is typically conducted at temperatures ranging from -40°C to -30°C.

-

- A solution of tris(dimethylamino)difluorophosphorane is prepared in an aprotic polar solvent.

- Perfluoropyruvic acid fluoride is introduced into the solution while maintaining constant agitation.

- A mixture of HFPO and hexa-fluoropropene is then metered into the reaction mixture.

- After sufficient reaction time (approximately 3 hours), the mixture is heated to facilitate phase separation.

Yield : This method can yield significant quantities of perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane), with reported yields reaching up to 80% under optimized conditions.

Decarboxylative Fluorination

A less common but noteworthy method involves decarboxylative fluorination:

Reagents : Perfluoroacids and fluorinating agents.

-

- The perfluoroacid undergoes decarboxylation followed by fluorination using specific fluorinating agents.

This method may offer alternative pathways for synthesizing derivatives of perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane), expanding its applicability.

The following table summarizes the key aspects of each preparation method for perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane):

| Method | Key Reagents | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Fluorinated Acid Fluoride | Perfluoropyruvic acid fluoride, HFPO | -40°C to -30°C | Up to 80% | High yield; requires careful temperature control |

| In Situ Preparation | Perfluoropyruvic acid fluoride and HFPO | -50°C to +10°C | High | Simplifies synthesis; enhances purity |

| Decarboxylative Fluorination | Perfluoroacids and fluorinating agents | Variable | Variable | Alternative pathway; less common |

The preparation methods for perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) demonstrate versatility in synthetic chemistry. Each method has its advantages and considerations regarding yield and complexity. Ongoing research may further optimize these techniques or develop new pathways for synthesizing this valuable compound.

化学反应分析

Types of Reactions

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride.

Substitution: Halogen exchange reactions using reagents like sodium iodide.

Common Reagents and Conditions

Oxidation: Typically conducted in acidic or basic conditions.

Reduction: Often performed in anhydrous solvents under inert atmosphere.

Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

科学研究应用

Industrial Applications

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) is primarily utilized in the following areas:

Lubricants and Hydraulic Fluids

The compound serves as a lubricant and hydraulic fluid due to its low surface tension and high thermal stability. Its chemical inertness makes it suitable for use in environments where traditional lubricants may fail.

Sealing Fluids

Due to its non-reactive nature, it is employed as a sealing fluid in various industrial applications, particularly in systems requiring resistance to aggressive chemicals and high temperatures.

Heat Transfer Fluids

Its excellent heat transfer properties allow it to be used in systems designed for efficient thermal management, such as cooling systems in electronic devices.

Scientific Research Applications

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) has garnered attention in scientific research for several reasons:

Synthesis of Fluorinated Compounds

The compound acts as a precursor in the synthesis of various fluorinated derivatives. For instance, it can be reacted with hexafluoropropene oxide to produce perfluoroalkoxypropionic acid fluorides .

Environmental Studies

Research has indicated the potential of perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) in environmental remediation processes. For example, it may be involved in studies focused on the degradation of perfluorinated compounds and their environmental impact .

Case Study 1: Industrial Application of Sealing Fluids

A manufacturing plant utilized perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) as a sealing fluid in its hydraulic systems. The study highlighted significant improvements in system efficiency and longevity due to the compound's thermal stability and chemical resistance.

Case Study 2: Environmental Remediation Efforts

In a project aimed at removing contaminants from groundwater, perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) was tested alongside other compounds for its efficacy in breaking down harmful substances. Results indicated that it could effectively assist in reducing concentrations of certain pollutants below detection limits when used with granular activated carbon systems .

Data Table: Comparison of Applications

| Application Type | Description | Benefits |

|---|---|---|

| Lubricants | Used in machinery for reduced friction | High thermal stability |

| Hydraulic Fluids | Fluid medium for hydraulic systems | Non-reactive under high pressure |

| Sealing Fluids | Prevents leaks in mechanical systems | Resistant to aggressive chemicals |

| Heat Transfer Fluids | Efficient thermal management in electronic devices | Excellent heat transfer properties |

| Synthesis Precursor | Used to create various fluorinated compounds | Versatile chemical reactivity |

| Environmental Remediation | Aids in breaking down harmful contaminants | Effective reduction of pollutants |

作用机制

The mechanism of action of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Perfluoro(1,3-dimethylcyclohexane) (CAS 335-27-3)

- Molecular Formula : C₈F₁₆

- Key Differences: Lacks oxygen atoms and the ketone functional group, resulting in a purely aliphatic fluorocarbon. Used in heat-transfer fluids and lubricants due to its non-polar nature .

Perfluoro(2-methyl-3-oxahexan)amide (CAS 13140-35-7)

- Molecular Formula: C₆H₂F₁₁NO₂

- Key Differences : Contains an amide group (-CONH₂) instead of a ketone, enhancing polarity and reactivity in aqueous systems. Utilized in pharmaceutical intermediates .

Perfluoro Compounds, C5-18

- General Formula : CₙF₂ₙ₊₂ (n = 5–18)

- Key Differences: Linear or branched perfluoroalkanes without heteroatoms (e.g., oxygen). These are foundational in firefighting foams and non-stick coatings but exhibit higher environmental persistence .

Physical and Chemical Properties

Key Observations :

- The ketone group in Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) introduces mild polarity, distinguishing it from purely non-polar analogues like Perfluoro(1,3-dimethylcyclohexane). This enhances solubility in polar solvents but reduces thermal stability compared to fully saturated perfluoroalkanes .

Environmental and Toxicological Profiles

Research Findings and Data

Structural Analysis

- X-ray Diffraction: Fluorinated dioxane derivatives exhibit larger dihedral angles (44.5°) compared to non-fluorinated analogues (18–29°), attributed to steric repulsion between fluorine atoms .

- Dynamic Viscosity : 1,4-Dioxane systems show positive excess molar volumes (VE) when mixed with bromobenzene, suggesting weak intermolecular interactions. Fluorination likely amplifies this due to reduced polarizability .

Degradation Pathways

- Biological Degradation : Short-chain PFAS degrade faster than long-chain variants but produce stable terminal products (e.g., trifluoroacetic acid) .

- Thermal Decomposition : Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) may release carbonyl fluoride (COF₂) at elevated temperatures, a common degradation product of fluorinated ketones .

生物活性

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane), commonly referred to as PFOD, is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of PFOD, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

PFOD is characterized by a perfluorinated dioxane structure, which contributes to its stability and resistance to degradation. The presence of fluorine atoms significantly alters the physicochemical properties of the compound compared to its non-fluorinated counterparts. This modification can impact solubility, permeability, and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F6O2 |

| Molecular Weight | 242.12 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Toxicological Profile

Research indicates that PFOD may exhibit various toxicological effects. Studies have shown that compounds with similar structures can affect liver function and induce genotoxicity. In particular, perfluorinated compounds are known to accumulate in biological tissues, leading to potential long-term health effects.

Case Studies

Several case studies have highlighted the biological implications of exposure to PFOD and similar compounds:

- Case Study 1 : A study on adolescents in Flanders revealed detectable levels of various per- and polyfluoroalkyl substances (PFAS) in urine samples, indicating widespread exposure. This raises concerns about the potential health impacts of these substances, including PFOD .

- Case Study 2 : Research focused on the environmental persistence of PFAS has underscored the need for further investigation into their biological effects. The accumulation of these substances in human tissues suggests a need for ongoing monitoring and study .

Research Findings

Recent investigations into PFOD's biological activity have yielded several key findings:

- Metabolic Pathways : Understanding how PFOD is metabolized in vivo is crucial for assessing its biological impact. Preliminary studies suggest that metabolic pathways may differ significantly from those of non-fluorinated analogs due to the presence of fluorine atoms .

- Environmental Impact : The persistence of PFOD in the environment raises questions about its long-term biological effects on ecosystems and human health. Research indicates that fluorinated compounds may disrupt endocrine functions in wildlife .

常见问题

Q. What are the key structural characteristics and nomenclature of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane)?

Answer: Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) (CAS 7309-84-4) is a fully fluorinated cyclic ether with the molecular formula C₆F₁₀O₃ . Its structure includes a 1,4-dioxane backbone substituted with two methyl groups at positions 3 and 6, a ketone group at position 2, and complete fluorination of all remaining hydrogen atoms. The compound belongs to the per- and polyfluoroalkyl substances (PFAS) family, characterized by strong carbon-fluorine bonds and environmental persistence . Analytical confirmation of its structure requires nuclear magnetic resonance (NMR) for fluorine environments and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What analytical techniques are recommended for quantifying Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) in environmental samples?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for quantification. Sample preparation involves solid-phase extraction (SPE) using methanol-based eluents to recover the compound from aqueous matrices. For complex matrices (e.g., soil), accelerated solvent extraction (ASE) with methanol:water (80:20) is recommended. Method validation should include spike-and-recovery tests (target: 70–120% recovery) and limits of detection (LOD) below 1 ng/L .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence and degradation pathways of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) in aquatic systems?

Answer: Controlled microcosm studies under aerobic/anaerobic conditions can assess persistence. Monitor degradation products using quadrupole time-of-flight (Q-TOF) MS to detect defluorination intermediates (e.g., shorter-chain PFAS or fluorotelomers). Include abiotic controls (e.g., UV exposure) to differentiate photolytic vs. microbial degradation . For field validation, use longitudinal groundwater sampling paired with compound-specific isotope analysis (CSIA) to track carbon-fluorine bond stability .

Q. What methodological approaches are suitable for resolving contradictions in toxicological data related to Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane)?

Answer: Contradictions in toxicity (e.g., hepatotoxicity vs. no observed effects) require dose-response meta-analysis across studies, adjusting for confounding factors like coexposure to other PFAS. Mechanistic studies using in vitro liver microsomes or 3D organoid models can clarify metabolic pathways. Employ omics approaches (transcriptomics, metabolomics) to identify biomarkers of effect at sublethal concentrations .

Q. How should controlled laboratory studies be structured to assess the bioaccumulation potential of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) in aquatic food webs?

Answer: Use a two-tier trophic model:

Primary producers/algae: Expose to 14C-labeled compound to measure uptake rates.

Secondary consumers (e.g., Daphnia magna): Feed exposed algae to determine trophic transfer factors (TTFs).

Analyze tissue-specific bioaccumulation via LC-MS and correlate with lipid content. Compare results to legacy PFAS (e.g., PFOA) to assess relative persistence.

Q. What advanced analytical strategies can differentiate Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) from structurally similar PFAS compounds in complex matrices?

Answer: High-resolution ion mobility spectrometry (HRIMS) paired with LC-MS/MS separates co-eluting isomers by collision cross-section (CCS) values. Fragmentation patterns using electron-capture dissociation (ECD) can distinguish positional isomers (e.g., methyl vs. oxo substitutions) . For non-targeted analysis, employ computational libraries (e.g., EPA CompTox Dashboard) to match exact masses and retention indices .

Q. Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。